3-Aminothietane-3-carboxylic acid
Overview
Description
3-Aminothietane-3-carboxylic acid is a heterocyclic compound containing a sulfur atom within a four-membered ring structure
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets through chemical reactions, leading to changes in the biochemical environment .
Pharmacokinetics
The compound’s bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are areas that require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothietane-3-carboxylic acid typically involves the [2+2] cycloaddition of sulfene (CH2=SO2) or its analogs to enamines, followed by reduction of the resulting products. This method is known for its regioselectivity and stereoselectivity, indicating that the addition of sulfene to the enamine is a concerted process under kinetic control .
Industrial Production Methods: Industrial production methods for this compound are less documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The main challenge in industrial production is the low yield obtained in reactions leading to the formation of the four-membered heterocycle .
Chemical Reactions Analysis
Types of Reactions: 3-Aminothietane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the amino group within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Aminothietane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Comparison with Similar Compounds
3-Aminothietan-2-one: Another sulfur-containing heterocycle with similar reactivity.
Thietane 1,1-dioxides: Compounds with a similar ring structure but different functional groups.
Thiiranes: Three-membered sulfur-containing rings that share some chemical properties with thietanes.
Uniqueness: 3-Aminothietane-3-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with various molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
3-aminothietane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDSDHIXKWUWHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567106 | |
Record name | 3-Aminothietane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-26-7 | |
Record name | 3-Aminothietane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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